6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol
Descripción general
Descripción
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole is a chemical compound with the CAS Number: 21865-50-9 . It has a molecular weight of 250.14 and its linear formula is C12H12BrN .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol is represented by the linear formula C12H12BrN .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a flash point of 182.8°C and a boiling point of 378.7°C at 760 mmHg .Aplicaciones Científicas De Investigación
Antitumor Activity :
- Murali et al. (2017) synthesized hetero annulated carbazoles, including derivatives of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol, which displayed significant in vitro antitumor activity. Particularly, a pyrimido carbazole compound showed promising therapeutic potential against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017).
- Chaudhary and Chaudhary (2016) reported the synthesis and anticancer activity evaluation of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol derivatives. Among the synthesized compounds, two showed significant activity against the A-549 cell line (Chaudhary & Chaudhary, 2016).
Electronic and Luminescent Properties :
- Salunke et al. (2016) explored carbazole derivatives, including those related to this compound, for their application in organic light-emitting diodes (OLEDs). These materials demonstrated promising blue and green emission, indicating their potential in organic electronics (Salunke et al., 2016).
Antibacterial Properties :
- Selvam, Murugesan, and Uthaikumar (2019) synthesized carbazole compounds with antibacterial properties. They found that these compounds, including derivatives of this compound, exhibited excellent antibacterial activity (Selvam, Murugesan, & Uthaikumar, 2019).
Bacterial Biotransformation :
- Waldau et al. (2009) studied the bacterial biotransformation of this compound and related compounds, revealing insights into their environmental fate and potential biotechnological applications (Waldau et al., 2009).
Synthesis and Characterization :
- Berthelette et al. (2004) prepared tritium labeled derivatives of this compound, contributing to the development of potent DP receptor antagonists (Berthelette et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-7-4-5-10-9(6-7)8-2-1-3-11(15)12(8)14-10/h4-6,11,14-15H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJMJEOJZGQCCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.